molecular formula C18H18Cl2O5 B14661620 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate CAS No. 39719-61-4

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate

Cat. No.: B14661620
CAS No.: 39719-61-4
M. Wt: 385.2 g/mol
InChI Key: DXWPQJIDDJPZQO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is an organic compound that features two chlorophenoxy groups attached to a hydroxypropyl and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 4-chlorophenoxypropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction results in an alcohol. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-hydroxy-2-(4-pyridinyl)propanoate

Uniqueness

3-(4-Chlorophenoxy)-2-hydroxypropyl 2-(4-chlorophenoxy)propanoate is unique due to its dual chlorophenoxy groups and the presence of both hydroxypropyl and propanoate moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

39719-61-4

Molecular Formula

C18H18Cl2O5

Molecular Weight

385.2 g/mol

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C18H18Cl2O5/c1-12(25-17-8-4-14(20)5-9-17)18(22)24-11-15(21)10-23-16-6-2-13(19)3-7-16/h2-9,12,15,21H,10-11H2,1H3

InChI Key

DXWPQJIDDJPZQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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